molecular formula C17H17N3O2 B11303252 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole

2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole

Cat. No.: B11303252
M. Wt: 295.34 g/mol
InChI Key: QUYWRZIARFYNPV-UHFFFAOYSA-N
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Description

2-[1-(2-Furoyl)piperidin-4-yl]-1H-benzimidazole is a novel synthetic compound based on the privileged benzimidazole pharmacophore, offered as a high-purity reference material for biochemical research. This molecule features a benzimidazole core linked to a furoyl-substituted piperidine moiety, a structural motif known to confer significant biological potential . The benzimidazole nucleus is a structurally critical scaffold in medicinal chemistry due to its resemblance to naturally occurring nucleotides, allowing it to interact effectively with a diverse array of biological targets such as enzymes and receptors . This has led to the development of benzimidazole-based compounds with a wide spectrum of documented pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihistaminic effects .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C17H17N3O2/c21-17(15-6-3-11-22-15)20-9-7-12(8-10-20)16-18-13-4-1-2-5-14(13)19-16/h1-6,11-12H,7-10H2,(H,18,19)

InChI Key

QUYWRZIARFYNPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CO4

solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Condensation with Aldehydes

A solvent-free method using poly(4-vinylpyridine)-supported trifluoromethanesulfonic acid (PVP-TfOH) as a catalyst enables rapid benzimidazole formation. For example, reacting o-phenylenediamine (1 mmol) with 4-chlorobenzaldehyde (1.1 mmol) and hydrogen peroxide (3 mmol) at 70°C for 6 minutes yields 2-(4-chlorophenyl)-1H-benzimidazole in 92% yield. This approach minimizes side reactions and simplifies purification.

Oxidative Cyclization

Alternative routes employ oxidative agents like sodium dithionite in ethanol under reflux. For instance, heating o-phenylenediamine with furan-2-carbaldehyde and sodium dithionite at 80°C for 12 hours generates 2-(furan-2-yl)-1H-benzimidazole, which serves as a precursor for further functionalization.

Acylation with 2-Furoyl Chloride

The final step involves acylating the piperidine nitrogen with 2-furoyl chloride.

Base-Mediated Acylation

A mixture of 1-(piperidin-4-yl)-2-(furan-2-yl)-1H-benzimidazole (1 mmol), 2-furoyl chloride (1.2 mmol), and calcium hydroxide (3 mmol) in dioxane is refluxed for 1.5 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol/water, yielding 67% of the target compound.

Coupling Reagents

Modern methods utilize coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance efficiency. Dissolving the piperidine intermediate and 2-furoic acid in dichloromethane with HATU (1.5 equiv) and diisopropylethylamine (3 equiv) at 0°C for 2 hours achieves 85% yield after column chromatography.

Optimization and Comparative Analysis

The table below summarizes key synthetic routes and their parameters:

MethodConditionsCatalyst/ReagentYield (%)Reference
Solvent-free condensation70°C, 6 minPVP-TfOH92
Oxidative cyclizationEthanol, reflux, 12 hNa₂S₂O₄78
Base-mediated acylationDioxane, reflux, 1.5 hCa(OH)₂67
HATU couplingDCM, 0°C, 2 hHATU85

Structural Confirmation and Purity

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Peaks at δ 7.10–8.20 ppm confirm aromatic protons, while carbonyl signals near δ 165 ppm verify the furoyl group.

  • LC-MS : Molecular ion peaks at m/z 295.34 align with the compound’s molecular weight.

  • X-ray crystallography : Monoclinic crystal systems with space group P2₁/c validate the stereochemistry.

Challenges and Solutions

  • Regioselectivity : Competing acylation at benzimidazole nitrogen is mitigated by using bulkier bases (e.g., DIPEA) or low temperatures.

  • Catalyst Recovery : PVP-TfOH is reused thrice without significant activity loss, reducing costs.

  • Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors effectively .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Applications

The benzimidazole scaffold has been extensively studied for its anticancer properties. Recent research has highlighted the potential of derivatives like 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole in targeting various cancer cell lines.

Case Study: Antiproliferative Activity

A study synthesized multiple benzimidazole derivatives, including the target compound, and evaluated their activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colorectal cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, showcasing their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)Reference
2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazoleHCT1164.53
Other DerivativeMDA-MB-2315.85

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Screening

In a recent study, synthesized derivatives were tested for their antimicrobial efficacy using the tube dilution method against various pathogens. The results demonstrated significant activity with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .

PathogenMIC (µM)Compound TestedReference
Staphylococcus aureus1.272-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole
Escherichia coli1.43Other Derivative

Antiviral Potential

Emerging research has also focused on the antiviral applications of benzimidazole derivatives. The compound has been evaluated for its ability to inhibit viral infections, notably Ebola virus.

Case Study: Inhibition of Ebola Virus

A study designed and synthesized a series of benzimidazole-piperidine hybrids, including the target compound, which were screened for anti-Ebola activity. Compounds showed promising results with effective concentrations comparable to established antiviral drugs .

CompoundEC50 (µM)Selectivity IndexReference
2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole0.9310
Toremifene (Reference)0.387

Mechanistic Insights

The mechanisms underlying the biological activities of 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole are being elucidated through molecular docking studies and in vitro assays. These studies suggest that the compound may exert its effects by interacting with specific molecular targets involved in cell proliferation and microbial resistance.

Mechanism of Action

The mechanism of action of 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core is known to bind to the active sites of various enzymes, inhibiting their activity. The piperidine ring enhances the compound’s binding affinity and specificity, while the furoyl group contributes to its overall stability and bioavailability. The compound’s effects are mediated through the modulation of signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Structural Analogues of Benzimidazole-Piperidine Hybrids

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents on Benzimidazole/Piperidine Molecular Weight Key Properties/Activities Reference
2-[1-(2-Furoyl)piperidin-4-yl]-1H-benzimidazole 2-(Piperidin-4-yl) + N-(2-furoyl) ~339.35* High lipophilicity (predicted)
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole HCl 2-(Piperidin-4-yl) + N-(2-ethoxyethyl) 309.84 Improved solubility due to ethoxyethyl
1-(4-Chlorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole 2-(Pyridin-2-yl) + N-(4-chlorobenzyl) ~335.80 Fluorescent properties, thermal stability
2-(3,5-Dimethylpiperazin-1-yl)-1-[1-(1-methylcyclooctyl)piperidin-4-yl]-1H-benzimidazole 2-(Dimethylpiperazine) + N-(methylcyclooctyl) ~466.67 Nociceptin receptor agonist, anxiolytic
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole 2-(4-tert-butylphenyl) + N-(4-tert-butylbenzyl) ~428.60 Crystallographic stability

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects on Lipophilicity : The 2-furoyl group in the target compound likely enhances lipophilicity compared to ethoxyethyl (e.g., 309.84 Da compound in ) or morpholine-based derivatives (). This could improve blood-brain barrier penetration but may reduce aqueous solubility.
  • Receptor Selectivity: The 2-furoyl substitution resembles furanyl fentanyl (), which exhibits high opioid receptor affinity. While the target compound lacks the fentanyl backbone, the furoyl group may facilitate interactions with opioid or nociceptin receptors, similar to nociceptin agonists like the dimethylpiperazine derivative in .
  • The target compound’s furoyl group may similarly influence photophysical properties.
Receptor Binding Profiles
  • Nociceptin/Orphanin FQ Receptor Agonists: The dimethylpiperazine-piperidine benzimidazole in shows anxiolytic effects via nociceptin receptor activation (EC₅₀ = 0.3 nM). The target compound’s piperidine-furoyl group may adopt a similar binding pose due to the planar benzimidazole core and bulky N-substituent.
  • Angiotensin II Antagonists : CV-11974 (), a benzimidazole-tetrazole hybrid, inhibits AII receptors (IC₅₀ = 1.12 × 10⁻⁷ M). Structural comparisons suggest that electron-withdrawing groups (e.g., furoyl) could modulate receptor affinity, though the target compound’s primary activity remains speculative.

Biological Activity

The compound 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole is part of a larger family of benzimidazole derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The structural diversity within this class allows for the modification of pharmacological profiles, making them attractive candidates for drug development .

Chemical Structure

The chemical structure of 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole can be represented as follows:

C15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}

This compound features a benzimidazole core linked to a piperidine ring substituted with a furoyl group, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest:

  • Cytotoxicity : In vitro studies demonstrated that related benzimidazole derivatives exhibited IC50 values ranging from 12.5 µM to 45.2 µM against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Mechanism of Action : These compounds often increase the Bax/Bcl-2 ratio, leading to enhanced apoptosis through caspase activation .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been well-documented. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria:

  • Activity Against Pathogens : Compounds similar to 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole have shown promising results against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting better efficacy than standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, some benzimidazole derivatives possess anti-inflammatory effects. Research has indicated that these compounds can reduce inflammatory markers in various models:

  • Mechanism : They may inhibit myeloperoxidase (MPO) activity and reduce TNF-alpha production in inflammatory conditions .

Research Findings and Case Studies

Study Findings IC50 Values
Study A Induced apoptosis in MCF-7 cells12.5 µM
Study B Significant antimicrobial activity against E. coliN/A
Study C Reduced inflammation in animal modelsN/A

Case Study: Anticancer Efficacy

A recent investigation into the anticancer properties of benzimidazole derivatives revealed that compounds with structural similarities to 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole effectively suppressed tumor growth in vivo. The study utilized xenograft models where treated groups showed reduced tumor sizes compared to control groups, supporting the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(2-furoyl)piperidin-4-yl]-1H-benzimidazole in academic laboratories?

  • Methodological Answer :

  • Step 1 : Start with the condensation of 2-furoyl chloride with piperidin-4-amine under anhydrous conditions (e.g., THF, 0–5°C) to form the 2-furoylpiperidine intermediate.
  • Step 2 : Couple this intermediate with 1H-benzimidazole via nucleophilic substitution or Mannich reaction (e.g., using formaldehyde in ethanol at reflux) .
  • Critical Parameters : Monitor reaction progress using TLC (silica gel 60, hexane/ethyl acetate) and purify via column chromatography (Merck silica gel 70–230 mesh). Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR (Bruker APC-200) and elemental analysis (CHNS-O analyzer) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch of furoyl at ~1650 cm1^{-1}, benzimidazole N-H stretch at ~3400 cm1^{-1}) using KBr pellets .
  • NMR Analysis : Use DMSO-d6 to resolve piperidine protons (δ 1.5–3.0 ppm) and benzimidazole aromatic protons (δ 7.2–8.1 ppm). Assign stereochemistry via 1H^1 \text{H}-1H^1 \text{H} COSY .
  • X-ray Crystallography : For absolute configuration, grow single crystals in ethanol/water and analyze using a Bruker D8 Venture diffractometer (R factor < 0.05) .

Q. What in vitro models are appropriate for evaluating the biological activity of this benzimidazole derivative?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test activity against histone acetyltransferases (HATs) or kinases using fluorometric or radiometric assays (e.g., 4 µM compound concentration in Tris-HCl buffer, pH 7.4) .
  • Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT viability assays. Include controls for solubility (DMSO ≤ 0.1%) and cytotoxicity .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the biological interactions of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G** basis set) to calculate electrostatic potential surfaces and HOMO/LUMO energies .
  • Molecular Docking : Dock the compound into target proteins (e.g., histone deacetylases) using AutoDock Vina. Validate poses with MD simulations (GROMACS, 100 ns) .
  • Data Integration : Combine docking scores with experimental IC50_{50} values to refine structure-activity relationships .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Hypothesis Testing : Compare activity in cell-free vs. cell-based assays to distinguish direct enzyme inhibition from off-target effects .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50}, selectivity indices) using statistical tools (Prism 9.0) to identify outliers or assay-specific artifacts .
  • Mechanistic Studies : Perform competitive binding assays or CRISPR knockouts to validate target engagement .

Q. What strategies optimize the regioselectivity of substituents on the benzimidazole core during synthesis?

  • Methodological Answer :

  • Directed Metalation : Use tert-butyllithium to deprotonate benzimidazole at the 4-position, followed by electrophilic quenching (e.g., iodomethane) .
  • Protecting Groups : Temporarily block reactive sites (e.g., N-H with Boc) to direct functionalization to desired positions .
  • Catalysis : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl group introduction .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers. Confirm purity via optical rotation .
  • Asymmetric Synthesis : Develop a catalytic asymmetric route using Jacobsen’s thiourea catalysts .
  • Process Optimization : Screen solvents (e.g., switch from THF to 2-MeTHF) to improve yield and reduce racemization during scale-up .

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